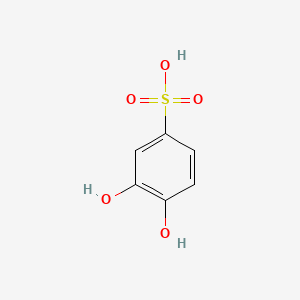

3,4-Dihydroxybenzenesulfonic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 3,4-dihydroxybenzenesulfonic acid involves multiple steps, including sulfonation, photochlorination, Hoffmann amination, and reduction processes. For instance, the synthesis of 3-amino-4-aminomethylbenzenesulfonate, a related compound, from o-nitrotoluene exemplifies the complex methodologies employed in producing such sulfonated aromatic compounds, achieving a purity of 99.2% and a yield of 62.8% (Jiang Du-xiao, 2005).

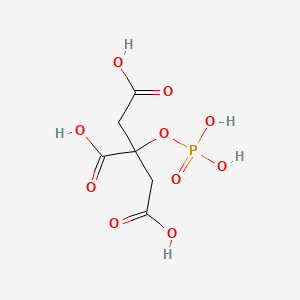

Molecular Structure Analysis

Crystallographic studies reveal detailed insights into the molecular structure of this compound derivatives. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate shows a monoclinic system with the sulfonic group exhibiting disorder due to bond rotation, highlighting the complexity and variability within similar molecular frameworks (Jian-hong Wu et al., 2009).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, demonstrating the compound's reactivity and utility in synthetic chemistry. For example, the compound undergoes reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates, leading to the formation of functionalized sulfonamides, showcasing its versatility in facilitating nucleophilic reactions (A. Alizadeh et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as crystal structure, solubility, and crystallization behavior, provide insight into their stability and applicability in different solvents and conditions. The detailed crystallographic data underscore the importance of molecular interactions in determining the compound's physical characteristics (Jian-hong Wu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and proton conductivity, underscore the compound's potential in various applications, from material science to electronics. For example, the synthesis and electronic properties of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) highlight the impact of -SO3- and -OH functional groups on conductivity and redox activity, demonstrating the material's utility in sensing and electronic devices (Shao-lin Mu, 2008).

Aplicaciones Científicas De Investigación

Chromogenic System for Uric Acid Assay 3,4-Dihydroxybenzenesulfonic acid has been utilized in a chromogenic system for measuring hydrogen peroxide. This system is used in the direct enzymatic assay of uric acid in serum and urine. It offers a reliable, simple, rapid method suitable for both manual and automated procedures (Fossati & Prencipe, 2010).

Electrolyte Material for Organic Redox Flow Batteries A derivative, 3,6-dihydroxy-2,4-dimethylbenzenesulfonic acid, serves as a novel positive side electrolyte material for aqueous organic redox flow batteries. This compound overcomes issues related to chemical stability and efficiency, making it a promising candidate for energy storage applications (Hoober-Burkhardt et al., 2017).

Catalyst in Biginelli Reaction The compound is used as a catalyst in the Biginelli reaction to afford 3,4-dihydropyrimidinone derivatives. This process is efficient both in water and under solvent-free conditions, indicating its versatility in organic synthesis (Bigdeli et al., 2011).

Proton Exchange Membrane in Fuel Cells In the field of fuel cells, a sulfonic acid-containing benzoxazine monomer, synthesized using this compound, has been used for developing a proton exchange membrane. This application is crucial for direct methanol fuel cells, indicating the material's significance in sustainable energy technologies (Yao et al., 2014).

Quantum Chemical Modeling The compound is also subject to quantum chemical modeling to study structure formation and proton transfer. This research is essential in understanding the molecular interactions and chemical properties of the compound, which has implications in various scientific fields (Zyubina et al., 2012).

Metal-Organic Frameworks (MOFs) this compound analogs have been used in synthesizing metal-organic frameworks. These MOFs show increased thermal stability, which can be applied in areas like gas storage, separation, and catalysis (Mietrach et al., 2009).

Electrochemical Degradation of Aromatic Amines The compound has been studied in the context of electrochemical degradation of aromatic amines. This application is significant in environmental remediation, particularly in treating wastewater contaminated with organic compounds (Pacheco et al., 2011).

Catalysis in Alcohol Oxidation It also finds use in catalyzing the oxidation of alcohols. This process is critical in organic chemistry, especially in the synthesis of various organic compounds (Hazra et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

3,4-Dihydroxybenzenesulfonic acid, also known as 4-Sulfocatechol , is a metabolite . Metabolites are intermediates or products resulting from metabolism

Mode of Action

As a metabolite, it is likely involved in various biochemical reactions within the body .

Biochemical Pathways

As a metabolite, it is likely involved in various metabolic pathways .

Pharmacokinetics

As a metabolite, it is likely absorbed and distributed throughout the body, metabolized further, and eventually excreted .

Result of Action

As a metabolite, it likely plays a role in various biological processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

3,4-dihydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPDITOEDOAWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221536 | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7134-09-0 | |

| Record name | 3,4-Dihydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sulfocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

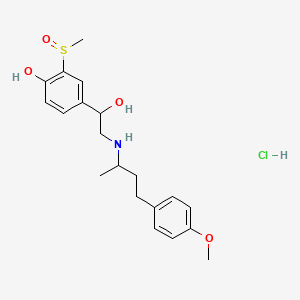

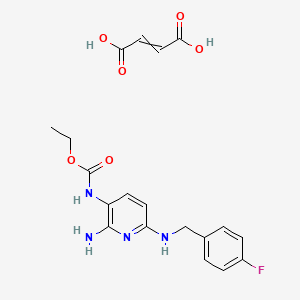

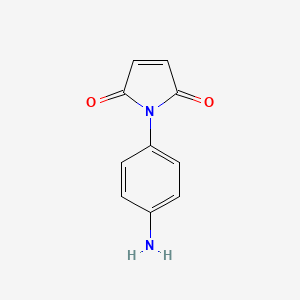

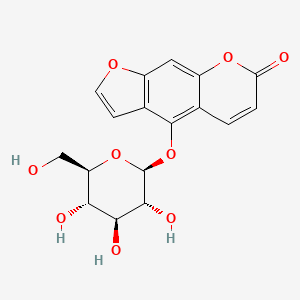

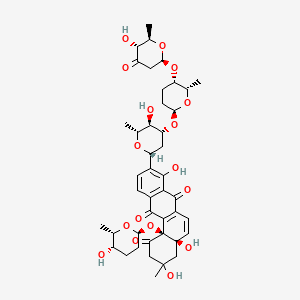

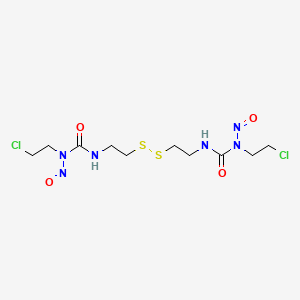

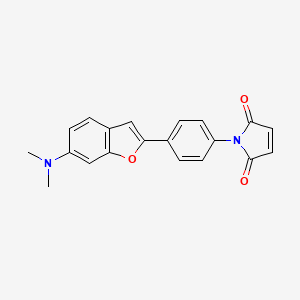

Feasible Synthetic Routes

Q & A

Q1: Do the microbial and metabolomic profiles differ between IBS-D patients with and without depression and anxiety?

A1: While the provided abstracts do not give specific results, this research likely aims to identify if specific gut bacteria or metabolites are associated with depression and anxiety in IBS-D patients. [, ] This could lead to a better understanding of the gut-brain axis and potential targets for therapeutic interventions.

Q2: Could manipulating the gut microbiome through methods like diet or fecal microbiota transplantation impact mental health in IBS-D patients?

A2: This is an active area of research. While the provided papers do not explore this directly, identifying specific microbial or metabolomic patterns linked to mental health could pave the way for such interventions in the future. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)

![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)

![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)